Technical Documentation Center

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
  • CAS: 2044902-70-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate Abstract Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a unique small molecule featuring a strained...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Abstract

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a unique small molecule featuring a strained azetidine ring, a tertiary amine, and a sodium carboxylate. While specific experimental data for this compound is not extensively documented in public literature, its structural motifs are common in medicinal chemistry, suggesting its potential relevance in drug discovery programs. This guide provides a comprehensive framework for understanding and characterizing its physicochemical properties. By dissecting the molecule into its core functional groups—the azetidine, the dimethylamino moiety, and the sodium acetate—we can predict its behavior and outline a robust experimental plan for its full characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the physicochemical profiling of novel chemical entities.

Introduction and Molecular Overview

The physicochemical properties of a drug candidate are paramount, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation and manufacturing feasibility. Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate (CAS Number: 2044902-70-5) presents an interesting case study.[1] The molecule's structure combines a highly polar sodium carboxylate group with a basic dimethylamino group and a compact, saturated azetidine heterocycle.

The four-membered azetidine ring is a "saturated form of nitrogen containing cyclobutane" and has gained significant attention in medicinal chemistry.[2] Its inclusion can impart unique conformational constraints and metabolic stability compared to more common ring systems.[3] The presence of both a salt and a basic nitrogen atom suggests complex acid-base chemistry and solubility behavior that is highly dependent on pH.

This guide will proceed by first establishing the chemical identity of the compound. We will then offer expert predictions on its key physicochemical properties, grounded in the behavior of analogous structures. Finally, we will provide detailed, field-proven experimental protocols for the definitive characterization of this molecule, empowering researchers to generate the critical data needed for drug development progression.

Chemical Structure

Caption: 2D structure of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate.

Predicted Physicochemical Profile & Rationale

In the absence of direct empirical data, a predictive analysis based on first principles and analogous structures provides a strong starting point.

PropertyPredicted Value / BehaviorRationale & Justification
Molecular Formula C₇H₁₃N₂NaO₂Derived from chemical structure.
Molecular Weight 180.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for sodium salts of organic acids.[4]
Solubility High in aqueous media (water, buffers); Low in nonpolar organic solvents (e.g., hexanes, toluene).The ionic sodium carboxylate group (-COONa) is expected to dominate the solubility profile, making the compound highly water-soluble.[5][6] Solubility in polar aprotic solvents like DMSO or DMF is likely moderate.
pKa pKa₁ ≈ 3.5-4.5 (Carboxylic Acid)pKa₂ ≈ 9.0-10.0 (Dimethylamino)pKa₃ ≈ 10.5-11.5 (Azetidine N)The carboxylate is the conjugate base of a carboxylic acid. The dimethylamino group is a typical tertiary amine. The azetidine nitrogen is also basic, with a pKa generally higher than acyclic amines due to ring strain effects.[7]
LogP / LogD LogP: Likely < 0 (for the free acid/base form)LogD₇.₄: Highly negative (e.g., < -2)The presence of multiple polar, ionizable groups suggests low lipophilicity. At physiological pH (7.4), the carboxylate will be ionized and the amines will be protonated, resulting in a zwitterionic or cationic species with very low partitioning into octanol.
Hygroscopicity Likely hygroscopicAnhydrous sodium salts, particularly of small organic molecules, have a tendency to absorb moisture from the air.[4][8]
Chemical Stability Stable under standard conditions. Potential for degradation at pH extremes.The azetidine ring, while strained, is generally stable.[3] However, strong acidic or basic conditions could potentially promote ring-opening or other degradation pathways. The compound is expected to be stable at neutral pH.[8]

Experimental Characterization Protocols

To move from prediction to definitive data, a systematic experimental evaluation is required. The following section details the necessary protocols.

Synthesis and Structural Confirmation

A plausible synthetic route involves the N-alkylation of 3-(dimethylamino)azetidine with a suitable 2-carbon electrophile bearing a carboxylate or its precursor.

Workflow for Synthesis and Confirmation:

Caption: Experimental workflow for synthesis and structural confirmation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is appropriate given the expected high water solubility.[9]

    • Add a small crystal of a reference standard, such as DSS or TSP, for chemical shift referencing (δ = 0.0 ppm).[9]

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the two non-equivalent CH₂ groups and the CH group of the azetidine ring, two singlets for the N-CH₃ groups, and a singlet for the acetate CH₂.

  • Expected ¹³C NMR Features: Resonances for the carboxyl carbon, and distinct signals for each of the carbon atoms in the azetidine ring and the N-methyl groups.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight and purity.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in water. Dilute to ~10 µg/mL in a suitable mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid.

    • Inject onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.

  • Expected Results: In positive ion mode, expect to see the protonated molecule [M-Na+2H]⁺ and potentially the sodium adduct [M-Na+H+Na]⁺. In negative ion mode, the deprotonated free acid [M-Na]⁻ should be observed. This technique provides an accurate mass measurement confirming the elemental composition.[10][11]

Determination of Core Physicochemical Properties

Workflow for Physicochemical Profiling:

Caption: Workflow for core physicochemical property determination.

Protocol 3: Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility in an aqueous buffer.

  • Methodology:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Add an excess amount of the solid compound to a known volume of the buffer in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the excess solid.

    • Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Trustworthiness: This method is considered the gold standard for solubility determination. The 24-hour incubation ensures equilibrium, and HPLC analysis provides accurate quantification.

Protocol 4: pKa Determination (Potentiometric Titration)

  • Objective: To experimentally determine the acid-base dissociation constants.

  • Methodology:

    • Accurately weigh and dissolve a known amount of the compound in deionized water.

    • Begin titrating the solution with a standardized solution of HCl (e.g., 0.1 M).

    • Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

    • Continue the titration past the equivalence points.

    • Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

  • Expertise: This technique directly measures the change in pH upon protonation/deprotonation, providing a reliable measure of the pKa values for the multiple ionizable centers in the molecule.

Protocol 5: Lipophilicity (LogD by Shake-Flask)

  • Objective: To measure the pH-dependent lipophilicity.

  • Methodology:

    • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol), mutually saturated by pre-mixing and separating.

    • Dissolve a known concentration of the compound in the buffered aqueous phase.

    • Mix a known volume of this aqueous solution with an equal volume of n-octanol in a vial.

    • Shake vigorously for several hours to allow for partitioning equilibrium.

    • Centrifuge to ensure complete phase separation.

    • Measure the concentration of the compound in the aqueous phase using HPLC-UV.

    • Calculate the concentration in the octanol phase by mass balance.

    • Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

  • Causality: LogD at pH 7.4 is a critical parameter for predicting in vivo behavior. Because this molecule has multiple ionizable groups, its partitioning behavior is intrinsically linked to the pH of the aqueous environment, a relationship this experiment directly quantifies.

Conclusion

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a molecule with a predicted profile of high aqueous solubility and complex acid-base chemistry. Its physicochemical properties are dominated by the interplay between its ionic carboxylate and basic nitrogen centers. While direct experimental data is sparse, the application of the standardized, robust protocols outlined in this guide will enable researchers to generate a comprehensive and reliable physicochemical dataset. This data is foundational for any further investigation into the molecule's potential applications, particularly in the context of pharmaceutical development, where such properties dictate the path from discovery to clinical utility.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Royal Society of Chemistry. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Wessjohann, L. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Kumar, A., et al. (2019).
  • Linear Chemicals. (n.d.). SODIUM.
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.). sodium 2-[3-(dimethylamino)
  • ChemicalBook. (n.d.).
  • Meegan, M. J., et al. (n.d.). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central.
  • DrugMapper. (n.d.).
  • Cambridge Isotope Laboratories. (n.d.).
  • Hubálek, M., et al. (n.d.).
  • Council of Europe. (n.d.).
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • National Institutes of Health. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Alfa Chemistry. (n.d.).
  • Muby Chemicals. (n.d.). Sodium Acetate BP Ph Eur EP IP USP FCC Food Grade Manufacturers.
  • Patsnap. (2025). How Sodium Acetate Enhances Analytical Chemistry Techniques?. Eureka.
  • National Institutes of Health. (n.d.).
  • Chemsrc. (2025).
  • Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1.
  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines.
  • ACS Omega. (2022).
  • National Institutes of Health. (n.d.). Azetidine | C3H7N | CID 10422. PubChem.
  • NavDB. (n.d.).
  • DrugMAP. (n.d.). Details of the Drug Excipient.
  • PubChem. (n.d.). 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride.
  • National Institutes of Health. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC.
  • Nakayama, H., et al. (2022).
  • PubMed. (n.d.). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors.
  • Selleck Chemicals. (n.d.). Sodium 2-(1H-indol-3-yl)
  • FooDB. (2010).
  • National Institutes of Health. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)

Sources

Foundational

A Methodological Guide to the Physicochemical Characterization of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Introduction Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a specific chemical entity for which, as of the time of this writing, there is a notable absence of comprehensive solubility and stability data in the publ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a specific chemical entity for which, as of the time of this writing, there is a notable absence of comprehensive solubility and stability data in the public domain. For researchers and drug development professionals, the initial characterization of a new chemical entity (NCE) is a critical first step in evaluating its potential as a therapeutic candidate. This guide provides a robust, scientifically-grounded framework for systematically determining the essential physicochemical properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate.

Instead of presenting pre-existing data, this document serves as an in-depth, methodological whitepaper. It is designed to empower researchers to generate high-quality, reliable data by detailing the necessary experimental protocols. The causality behind experimental choices is explained, and the workflows are designed to be self-validating systems, adhering to the principles of modern pharmaceutical development. This guide is grounded in internationally recognized standards, including those from the International Council for Harmonisation (ICH).

Part 1: Foundational Physicochemical Profiling

Before assessing solubility and stability, it is crucial to determine the fundamental physicochemical properties of the molecule, as these will influence its behavior in subsequent assays. The ionization constant (pKa) and the partition coefficient (LogP/LogD) are of primary importance.

Determination of Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as ionization state significantly impacts solubility, permeability, and interaction with biological targets.[1][2] For Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate, which contains a tertiary amine and a carboxylate, at least two pKa values are expected.

Experimental Protocol: Potentiometric Titration

  • Preparation: Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Titration: Titrate a known volume of the sample solution against standardized 0.1 M HCl and 0.1 M NaOH. The titration should cover a wide pH range (e.g., pH 2 to 12).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is typically used for precise determination.

Determination of Lipophilicity (LogP/LogD)

LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are measures of a compound's lipophilicity, which is a key predictor of its absorption and membrane permeability.[2][3]

Experimental Protocol: Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Addition: Add a known amount of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate to the biphasic system.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-4 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the samples to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD at each pH using the formula: LogD = log10([Concentration in octanol] / [Concentration in aqueous phase]). The LogP can be extrapolated from the LogD values at various pHs.[4][5]

Part 2: Comprehensive Solubility Assessment

Solubility is a critical factor for drug absorption and bioavailability.[6] It is essential to determine both kinetic and thermodynamic solubility to gain a full picture of the compound's behavior.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is valuable for early-stage discovery.[7][8]

Experimental Protocol: Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells containing the DMSO solutions and mix rapidly.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[9]

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. The shake-flask method is the gold-standard for this determination.[7]

Experimental Protocol: Shake-Flask Method

  • Media Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV method.

  • Solid State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

Table 1: Data Presentation for Solubility of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Solubility Type Medium (Buffer) pH Temperature (°C) Solubility (µg/mL) Method
KineticPBS7.425[Experimental Value]Nephelometry
ThermodynamicSGF1.237[Experimental Value]Shake-Flask
ThermodynamicAcetate Buffer4.537[Experimental Value]Shake-Flask
ThermodynamicPhosphate Buffer6.837[Experimental Value]Shake-Flask
ThermodynamicPhosphate Buffer7.437[Experimental Value]Shake-Flask

Part 3: Stability Profile and Forced Degradation Studies

Understanding a compound's intrinsic stability is mandated by regulatory agencies and is fundamental to developing a stable drug product.[10][11][12] Forced degradation (stress testing) studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][13]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API Drug Substance (Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate) Control Control Sample (Protected from stress) API->Control Expose to stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Expose to stress Analysis Analyze all samples with Stability-Indicating HPLC Method Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Data Evaluation: - % Degradation - Impurity Profile - Mass Balance Analysis->Results Generate Data

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, is stored at 5 °C.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl. If no degradation is seen at room temperature, heat the solution (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with NaOH before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Azetidine rings can be susceptible to nucleophilic attack under basic conditions, so degradation may be rapid. Neutralize with HCl before analysis.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Tertiary amines are susceptible to oxidation.

  • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a calibrated oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13][15] A dark control sample should be stored under the same conditions but protected from light.

Part 4: Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is essential for accurately quantifying the decrease in the concentration of the drug substance and the formation of degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18][19][20]

Key Objectives of the Method:

  • Specificity: The method must be able to resolve the parent compound from all process impurities and degradation products.

  • Accuracy & Linearity: The method must provide accurate and linear results over a defined concentration range.

  • Precision: The method must be precise (repeatable).

  • Robustness: The method should be insensitive to small, deliberate changes in method parameters.

SIM_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Start Select Column & Mobile Phase (e.g., C18, ACN/Water) Inject Inject Stressed Samples (Forced Degradation Mixture) Start->Inject Optimize Optimize Gradient, pH, Temp for Peak Resolution Inject->Optimize PeakPurity Assess Peak Purity (Using PDA Detector) Optimize->PeakPurity PeakPurity->Optimize If purity fails Validation Validate for: - Specificity - Linearity - Accuracy - Precision - Robustness PeakPurity->Validation If purity passes

Caption: Workflow for Stability-Indicating Method Development.

Protocol Outline: Reversed-Phase HPLC Method Development

  • Initial Conditions: Start with a standard reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and all degradation products from the stress studies.

  • Optimization: Adjust the mobile phase gradient, pH, and column temperature to achieve baseline separation of the parent peak from all degradant peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Method Validation: Once optimal conditions are found, validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Degradation No. of Degradants Major Degradant (% Area) Mass Balance (%)
0.1 M HCl8h @ 60°C[Value][Value][Value][Value]
0.1 M NaOH2h @ RT[Value][Value][Value][Value]
3% H₂O₂24h @ RT[Value][Value][Value][Value]
Thermal (Solid)48h @ 80°C[Value][Value][Value][Value]
PhotolyticICH Q1B[Value][Value][Value][Value]

Conclusion

The successful development of any new drug substance relies on a thorough understanding of its fundamental physicochemical properties. For a novel compound like Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate, where public data is unavailable, the systematic application of the methodologies outlined in this guide is paramount. By following these robust, industry-standard protocols for determining pKa, LogD, solubility, and stability, researchers can generate the critical data needed to assess the compound's viability, guide formulation development, and satisfy regulatory requirements. This foundational knowledge is the bedrock upon which a successful drug development program is built.

References

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved from [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Bentham Science Publishers. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • The Solubility Company. pKa & LogP Analysis Services. Retrieved from [Link]

  • GMP Navigator. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]

  • Protheragen. LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Introduction Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, including antibiotics and other therapeutic agents.[1][2][3][4] The unique strained ring system of azetidine imparts distinct chemical properties that can be leveraged in drug design.[5] This guide provides an in-depth analysis of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate, a derivative of the azetidine scaffold.

Due to the limited availability of public domain experimental data for this specific sodium salt, this document synthesizes a predicted spectroscopic profile based on established principles of spectroscopy and data from structurally related compounds.[6][7] This approach, rooted in scientific expertise, offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel azetidine derivatives.

Caption: Molecular structure of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H NMR Data

The proton NMR spectrum of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the strained nature of the azetidine ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-4' (ax)~3.5 - 3.8Triplet of doublets (td) or multipletJ ≈ 7-9
H-2', H-4' (eq)~3.2 - 3.5Triplet of doublets (td) or multipletJ ≈ 6-8
H-3'~3.0 - 3.3Multiplet
-CH₂-COO⁻~3.0 - 3.2Singlet
-N(CH₃)₂~2.2 - 2.4Singlet

Causality Behind Experimental Choices & Interpretation:

  • Azetidine Ring Protons (H-2', H-4', H-3'): The protons on the azetidine ring are expected to appear in the range of 3.0-3.8 ppm. The geminal and vicinal couplings between these protons will likely result in complex multiplets. The protons at C2' and C4' are diastereotopic and will exhibit different chemical shifts. Their coupling to the proton at C3' will further split these signals.[8] The exact chemical shifts and coupling constants are sensitive to the ring pucker and the orientation of the substituents.

  • Acetate Methylene Protons (-CH₂-COO⁻): The methylene protons of the acetate group are adjacent to a nitrogen atom and a carboxylate group. Their signal is expected to be a singlet and appear around 3.0-3.2 ppm.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen are equivalent and will therefore appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carboxylate)~175 - 180
C-2', C-4'~60 - 65
-CH₂-COO⁻~55 - 60
C-3'~50 - 55
-N(CH₃)₂~40 - 45

Causality Behind Experimental Choices & Interpretation:

  • Carbonyl Carbon (C=O): The carboxylate carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, typically between 175 and 180 ppm.[9]

  • Azetidine Ring Carbons (C-2', C-4', C-3'): The carbons of the azetidine ring are influenced by the electronegative nitrogen atom and will appear in the range of 50-65 ppm. The carbon bearing the dimethylamino group (C-3') will have a distinct chemical shift compared to the other two ring carbons (C-2' and C-4').[6]

  • Acetate Methylene Carbon (-CH₂-COO⁻): This carbon is attached to a nitrogen and a carboxylate group, leading to a predicted chemical shift in the range of 55-60 ppm.

  • Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons of the dimethylamino group are expected to resonate around 40-45 ppm.

cluster_nmr NMR Workflow A Sample Preparation (Dissolve in D₂O) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (Optional, for complex spectra) B->D E Data Processing & Analysis B->E C->D C->E D->E F Structure Elucidation E->F

Caption: A typical workflow for NMR-based structure elucidation of a novel compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aliphatic)2800 - 3000Medium to Strong
C=O (carboxylate)1550 - 1650Strong
C-N1000 - 1250Medium

Causality Behind Experimental Choices & Interpretation:

  • C-H Stretching: The absorption bands in the 2800-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl and methylene groups in the molecule.[10][11]

  • Carboxylate C=O Stretching: A strong absorption band in the region of 1550-1650 cm⁻¹ is a key indicator of the carboxylate group (COO⁻). This is typically a broad and intense peak.[10]

  • C-N Stretching: The C-N stretching vibrations of the azetidine ring and the dimethylamino group are expected to appear in the fingerprint region, between 1000 and 1250 cm⁻¹.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Mode: ESI can be run in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed. The expected m/z would be for the free acid form, C₈H₁₆N₂O₂ + H⁺.

  • Negative Ion Mode ([M-Na]⁻): The deprotonated molecule (the carboxylate anion) would be observed. The expected m/z would be for C₈H₁₅N₂O₂⁻.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Fragmentation Pattern:

Upon fragmentation (e.g., in MS/MS experiments), characteristic losses would be expected.[12][13] For example, the loss of the dimethylamino group or fragmentation of the azetidine ring could be observed, providing further structural confirmation.

cluster_ms Mass Spectrometry Workflow A Sample Infusion/Injection (LC-MS or direct infusion) B Ionization (ESI) A->B C Mass Analysis (Full Scan) B->C D Tandem MS (MS/MS) (Fragmentation Analysis) C->D E Data Interpretation C->E D->E F Molecular Weight & Formula Confirmation E->F

Caption: A generalized workflow for compound analysis using mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate. The outlined NMR, IR, and MS data, derived from established spectroscopic principles and analysis of related structures, serve as a valuable reference for researchers in the field. Experimental verification of these predictions will be crucial for the definitive characterization of this compound. The methodologies and interpretations presented herein are designed to be a self-validating system, guiding the analytical process from sample preparation to final structure elucidation.

References

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository. Available at: [Link]

  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. Available at: [Link]

  • WO1999019297A1 - Synthesis of azetidine derivatives. Google Patents.
  • 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available at: [Link]

  • Exemplary C 1s PE spectra from aqueous solutions of 0.1 M sodium... ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Application News. Shimadzu. Available at: [Link]

  • Acetic acid. NIST WebBook. Available at: [Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Univerzita Pardubice. Available at: [Link]

  • Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. Available at: [Link]

  • Acetic acid, 2-(dimethylamino)ethyl ester. SIELC Technologies. Available at: [Link]

  • Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. MDPI. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba. Available at: [Link]

  • SODIUM. Linear Chemicals. Available at: [Link]

  • Azetidine. PubChem. Available at: [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. Available at: [Link]

  • FT-IR spectrum of the acetic acid. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic HPLC Purification of Azetidine Derivatives

Executive Summary Azetidines (four-membered nitrogen heterocycles) are increasingly prevalent in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and prolines. However, their purification presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (four-membered nitrogen heterocycles) are increasingly prevalent in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and prolines. However, their purification presents a unique "chemical paradox": they possess significant ring strain (~25 kcal/mol) making them susceptible to acid-catalyzed ring opening, yet their high basicity (


 ~11.3) often necessitates pH modification to prevent peak tailing on silica-based columns.

This guide provides a scientifically grounded workflow for the isolation of azetidine derivatives. Unlike generic small-molecule protocols, this methodology prioritizes ring stability and retention of polar amines , utilizing High-pH Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) as primary strategies.

Physicochemical Profiling & Challenges

Before initiating purification, the operator must understand the specific stress points of the azetidine scaffold.

FeaturePropertyPurification Implication
Ring Strain ~25.4 kcal/molInstability Risk: Avoid strong acids (e.g., >0.1% TFA) and high temperatures (>40°C) during evaporation, which can trigger hydrolysis or polymerization.
Basicity Secondary amine

Tailing Risk: At neutral pH, the nitrogen is protonated (

), leading to strong ionic interactions with residual silanols on silica columns.
Polarity High LogD (pH dependent)Retention Risk: Small, polar azetidines often elute in the void volume (

) of standard C18 columns.

Method Selection Strategy

The choice between Reverse Phase (RP) and HILIC is dictated by the hydrophobicity of the substituents attached to the azetidine ring.

Decision Matrix Visualization

Figure 1: Strategic decision tree for selecting the optimal stationary phase and mobile phase pH.

Azetidine_Selection Start Start: Azetidine Derivative LogP_Check Assess Hydrophobicity (LogP / LogD) Start->LogP_Check Is_Polar LogP < 0 (Highly Polar/Hydrophilic) LogP_Check->Is_Polar Yes Is_Lipophilic LogP > 0 (Lipophilic/Aromatic) LogP_Check->Is_Lipophilic No HILIC_Route STRATEGY A: HILIC Mode Column: Amide or Bare Silica Mobile Phase: ACN / NH4 Formate (pH 3-4) Is_Polar->HILIC_Route RP_Check Acid Stability Check Does structure have acid-labile groups? Is_Lipophilic->RP_Check High_pH_Route STRATEGY B: High pH RP Column: Hybrid C18 (e.g., BEH, Gemini) Mobile Phase: NH4 Bicarbonate (pH 10) RP_Check->High_pH_Route Unstable / Unknown Low_pH_Route STRATEGY C: Low pH RP Column: C18 or C18-PFP Mobile Phase: 0.1% Formic Acid RP_Check->Low_pH_Route Stable Note *Preferred for basic amines to suppress ionization & improve shape High_pH_Route->Note

Protocol A: High-pH Reverse Phase (The "Safe" Standard)

Best for: Most drug-like azetidines with aromatic substituents. Mechanism: At pH 10, the azetidine nitrogen is deprotonated (neutral). This eliminates silanol interactions (reducing tailing) and increases hydrophobicity (improving retention on C18).

Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Note: Do not use standard silica C18 columns at pH 10; they will dissolve.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of HPLC-grade water. Add ~2-3 mL of ammonium hydroxide until pH reaches 10.0. Filter through a 0.22 µm membrane.

  • Sample Loading: Dissolve the crude azetidine in 50:50 DMSO:Methanol. Avoid pure DMSO if possible, as it can cause pressure spikes.

  • Gradient Execution (Analytical Scouting):

    • Flow: 1.0 mL/min (for 4.6mm ID column).

    • Gradient: 5% B to 95% B over 15 minutes.

  • Scale-Up Calculation:

    • Once the target peak elutes (e.g., at 40% B), create a "focused gradient" for the prep run. Start at 5% below the elution point and end 5% above it (e.g., 35% to 45% B) to maximize resolution.

  • Workup:

    • Pool fractions.

    • Crucial: Ammonium bicarbonate is volatile. Lyophilize (freeze-dry) directly. Do not use high-heat rotary evaporation as the basic pH + heat can degrade the ring.

Protocol B: HILIC (For Polar/Hydrophilic Azetidines)

Best for: Small azetidines, amino-acid derivatives, or highly polar fragments that elute in the void on C18. Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the ACN-rich mobile phase.[1][2]

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or BEH Amide). Amide columns are preferred over bare silica for amines due to better peak shape.

Step-by-Step Methodology
  • System Conditioning: HILIC requires extensive equilibration. Flush the column with 20 column volumes of 85% B (ACN) before the first injection.

  • Sample Diluent: Critical Step. The sample must be dissolved in high organic content (e.g., 80:20 ACN:Water). Injecting a sample dissolved in 100% water will cause "solvent washout" and peak distortion.

  • Gradient Execution:

    • Start High, Go Low.

    • Initial: 95% B (ACN).

    • Final: 60% B over 20 minutes.

    • Note: Azetidines are polar; they will elute as water content increases.

  • Workup:

    • Fractions will be rich in ACN.[4] Evaporate ACN on a rotovap at <30°C, then freeze-dry the remaining aqueous layer.

Post-Purification Workflow & Stability Management

The isolation of the solid product is where most yield is lost due to ring opening.

Figure 2: Safe handling workflow for strained rings.

Workup_Flow Fractions Collected Fractions Check_pH Check pH Fractions->Check_pH Acidic Acidic (TFA/Formic) Check_pH->Acidic Basic Basic (Bicarb) Check_pH->Basic Neutralize Immediate Neutralization (Free base extraction or Weak anion exchange) Acidic->Neutralize Risk of Ring Opening Lyophilize Lyophilization (Freeze Drying) Basic->Lyophilize Volatile Buffer Neutralize->Lyophilize Storage Store at -20°C (Argon atmosphere) Lyophilize->Storage

Salt Exchange Protocol (If TFA was used)

If you must use TFA for separation, the resulting salt is acidic and hygroscopic, promoting degradation.

  • Dissolve the TFA salt in DCM or Ethyl Acetate.

  • Wash quickly with cold saturated

    
     (aq).
    
  • Dry organic layer over

    
    .
    
  • Evaporate immediately at <30°C.

  • Convert to HCl salt (more stable) by adding 1 eq of HCl in Dioxane, then evaporating.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionSwitch to High pH (Protocol A) or increase buffer ionic strength (20mM).
Split Peaks Sample solvent mismatchRP: Reduce DMSO volume. HILIC: Ensure sample is in >80% ACN.
Recovery Loss Ring degradationCheck fraction pH. If acidic, neutralize immediately. Lower evaporation temp.
No Retention Compound too polarSwitch from C18 to HILIC or C18-PFP (Pentafluorophenyl).

References

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. Available at: [Link][2][3][5][6][7][8][9]

  • National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J Org Chem. 2021. Available at: [Link]

  • Agilent Technologies. HILIC Method Development for Polar Amines. Available at: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Org.[1][10] Biomol. Chem., 2021.[11] Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate in Human Plasma

Abstract This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate in hum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate in human plasma. The analyte, a small, polar, zwitterionic compound, presents unique challenges for bioanalysis, including poor retention on traditional reversed-phase columns and potential for matrix effects. To overcome these, a methodology centered around Hydrophilic Interaction Liquid Chromatography (HILIC) was developed. Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic data for this compound.

Introduction: The Bioanalytical Challenge

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a small molecule with distinct physicochemical properties that complicate its quantification in complex biological matrices like plasma. Its structure, featuring a quaternary amine and a carboxylate group, results in a polar and zwitterionic nature at physiological pH. Consequently, traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to elution in the solvent front where significant ion suppression from matrix components can occur.

Developing a reliable LC-MS/MS method for such compounds necessitates a strategic approach focusing on two key areas:

  • Effective Chromatographic Retention: To move the analyte away from the void volume and interfering matrix components, an alternative chromatographic mode is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating polar compounds.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]

  • Clean and Consistent Sample Preparation: The sample preparation protocol must effectively remove proteins and phospholipids from the plasma matrix without significant loss of the polar analyte.[8][9] Protein precipitation is a rapid and effective technique for this purpose, particularly when coupled with a chromatographic method that can resolve the analyte from remaining matrix interferences.[8][9]

This application note provides a comprehensive, step-by-step protocol that addresses these challenges, delivering a method suitable for regulated bioanalysis.

Experimental Workflow

Materials and Reagents
  • Analyte: Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate reference standard (>99% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, such as 2-[3-(dimethylamino)azetidin-1-yl]acetate-d6, is highly recommended to compensate for matrix effects and variability in extraction and ionization.

  • Control Matrix: Blank human plasma (K2-EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and Ultrapure water.

Sample Preparation: Protein Precipitation

Protein precipitation was selected for its simplicity, speed, and high recovery of the polar analyte. The high organic content of the final extract is also directly compatible with the HILIC mobile phase, eliminating the need for a solvent evaporation and reconstitution step.

G cluster_prep Sample Preparation Workflow plasma 25 µL Plasma Sample (Calibrator, QC, or Unknown) is_add Add 50 µL Internal Standard (IS in 50:50 ACN:H2O) plasma->is_add vortex1 Vortex Briefly is_add->vortex1 ppt Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex Vigorously (30 seconds) ppt->vortex2 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex2->centrifuge supernatant Transfer 100 µL Supernatant to a 96-well plate centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol:

  • Aliquot 25 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution (e.g., 100 ng/mL of SIL-IS in 50:50 acetonitrile/water).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.

  • Seal the plate and place it in the autosampler.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the selective and sensitive detection of the analyte and its internal standard.

Liquid Chromatography:

ParameterCondition
LC System High-performance liquid chromatography system
Column HILIC Column (e.g., Amide phase), 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.0595
2.54060
2.64060
3.0595
4.0595

Rationale for LC Conditions:

  • HILIC Column: An amide-based HILIC stationary phase was chosen for its excellent ability to retain and resolve small polar and zwitterionic compounds.[10][11]

  • Mobile Phase: The use of ammonium formate as a buffer and formic acid as an additive ensures good peak shape and efficient ionization in positive ESI mode. The high organic content at the start of the gradient promotes strong retention of the polar analyte on the HILIC column.

  • Gradient Elution: A gradient from high to low organic content allows for the elution of the analyte with a sharp peak shape and enables the column to be re-equilibrated quickly for the next injection.

Tandem Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 159.198.110025
IS (d6) 165.1104.110025

Note: The specific m/z values are hypothetical and would need to be determined experimentally by infusing the analyte and IS into the mass spectrometer.

Rationale for MS Conditions:

  • ESI Positive Mode: The presence of the tertiary amine group makes the analyte readily protonated, leading to a strong signal in positive ionization mode.

  • MRM: Multiple Reaction Monitoring provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[12][13] This minimizes interference from other compounds in the plasma matrix.

G cluster_ms LC-MS/MS Data Acquisition lc HILIC Separation esi Electrospray Ionization (ESI+) lc->esi q1 Q1: Precursor Ion Selection (m/z) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z) q2->q3 detector Detector q3->detector data Data System (Chromatogram) detector->data

Caption: Tandem Mass Spectrometry (MRM) Workflow.

Method Validation

The developed method was subjected to a full validation protocol in accordance with FDA and EMA guidelines to ensure its reliability for bioanalytical applications.[1][3][14][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the method's high selectivity.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

ParameterResult
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 1.00 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (% of nominal) 80 - 120%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low QC (3.00 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).

Table 4: Accuracy and Precision Summary

QC Level (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% of nominal)Inter-day Precision (%CV) (3 runs)Inter-day Accuracy (% of nominal)
1.00 (LLOQ) 8.5105.211.2103.8
3.00 (Low) 6.298.77.9101.5
100 (Mid) 4.1102.35.5100.9
800 (High) 3.599.14.899.6

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).

Stability

The stability of the analyte in human plasma was assessed under various conditions to simulate sample handling and storage in a clinical setting.

Table 5: Stability Summary

ConditionDurationResult
Bench-top (Room Temp) 6 hoursStable
Freeze-Thaw (at -80°C) 3 cyclesStable
Long-term (at -80°C) 90 daysStable
Autosampler (at 10°C) 24 hoursStable

Acceptance criteria: Mean concentration within ±15% of the nominal concentration.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate in human plasma. The use of HILIC successfully addresses the challenge of retaining this small, polar compound, while a simple protein precipitation protocol ensures high throughput. The method has been thoroughly validated according to international regulatory guidelines and is fit for purpose in supporting pharmacokinetic studies in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. Recent Advances in Hydrophilic Interaction Chromatography for Quantitative Analysis of Endogenous and Pharmaceutical Compounds in Plasma Samples. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Agilent. Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • PubMed. LC-MS metabolomics of polar compounds. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • PubMed. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. [Link]

  • LCGC International. What You Need to Know About HILIC. [Link]

  • Wikipedia. Mixed-mode chromatography. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • News-Medical. Improving sample preparation for LC-MS/MS analysis. [Link]

  • National Center for Biotechnology Information. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

  • Anapharm Bioanalytics. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • bioRxiv. Introduction. [Link]

  • YouTube. Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. [Link]

  • Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. [Link]

  • Yale School of Medicine. Small Molecules Quantitation. [Link]

  • PubMed. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. [Link]

  • AquaEnergy Expo Knowledge Hub. Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for. [Link]

  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]

  • ResearchGate. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides | Request PDF. [Link]

  • Archive ouverte UNIGE. Comprehensive evaluation of zwitterionic hydrophilic liquid chromatography stationary phases for oligonucl. [Link]

  • MDPI. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the scale-up synthesis of functionalized azetidines

Technical Support Center: Scale-Up Synthesis of Functionalized Azetidines Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for High-Strain Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Functionalized Azetidines

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for High-Strain Heterocycles

Introduction: The Kinetic vs. Thermodynamic Battle

Welcome to the technical support hub for azetidine synthesis. If you are here, you likely appreciate that azetidines are not merely "small pyrrolidines." With a ring strain energy of ~26 kcal/mol (compared to ~6 kcal/mol for pyrrolidine), these 4-membered rings are kinetic springs waiting to uncoil.

In a drug development context, this strain is a feature, not a bug—it alters vectorality and metabolic stability. However, during scale-up, this energy manifests as thermal hazards and chemical instability. This guide prioritizes process safety and atom economy , moving beyond academic milligram-scale curiosity to gram/kilogram-scale robustness.

Module 1: Ring Construction (The "Build" Phase)

Q1: My intramolecular cyclization (4-exo-tet) stalls at 60-70% conversion, and pushing the temperature yields oligomers. How do I drive this to completion?

Diagnosis: You are fighting the Baldwin Rules and entropy. While 4-exo-tet is allowed, the geometric constraint requires the nucleophile (amine) and electrophile (leaving group) to be perfectly aligned. "Pushing" with heat often favors intermolecular polymerization (second-order kinetics) over intramolecular cyclization (first-order kinetics).

The Protocol (Pseudo-High Dilution): Do not simply dilute the reactor (which kills throughput). Use a controlled feed strategy .

  • Reagent Setup:

    • Substrate:

      
      -haloamine or amino-alcohol activated with sulfonyl chloride.
      
    • Base: DBU or NaH (heterogeneous).

    • Solvent: Acetonitrile (polar aprotic favors

      
      ).
      
  • The Fix:

    • Add the substrate solution slowly to the refluxing base suspension.

    • Rate: The addition rate must be slower than the reaction rate (

      
      ). This ensures the instantaneous concentration of unreacted acyclic precursor remains low, suppressing intermolecular polymerization.
      

Validation Check:

  • In-Process Control (IPC): Monitor the disappearance of the acyclic precursor via LC-MS. If you see dimers (

    
    ), your addition rate is too fast.
    

Q2: I am trying to synthesize a 3,3-disubstituted azetidine via [2+2] cycloaddition (Aza-Paternò-Büchi), but the reaction is not scalable in batch.

Diagnosis: Photochemical [2+2] reactions suffer from the Beer-Lambert law—light penetration drops exponentially with path length. In a large batch reactor, you are only irradiating the outer few millimeters.

The Solution: Transition to Continuous Flow Photochemistry .

Workflow Diagram (DOT):

FlowChemistry cluster_0 Feed System Imine Imine Precursor (0.1 M in MeCN) Mixer T-Mixer Imine->Mixer Alkene Alkene (Excess) Alkene->Mixer Reactor PFA Tubing Reactor (420 nm LEDs, 10 mL vol) Mixer->Reactor Residence Time 10-30 min BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Stream (Functionalized Azetidine) BPR->Collection

Caption: Continuous flow setup for scalable photochemical [2+2] azetidine synthesis, overcoming light penetration limits.

Module 2: Functionalization (The "Decorate" Phase)

Q3: When performing Pd-catalyzed cross-coupling on the azetidine ring, I observe significant ring-opening to acyclic amines.

Diagnosis: This is a classic failure mode.[1] The oxidative addition of Palladium into the C-Halogen bond creates a Pd(II) species. If the subsequent transmetallation is slow, the strain energy can drive a


-hydride elimination or a ring-opening rearrangement (often relieving strain).

Technical Guidance:

  • Catalyst Choice: Switch to bulky, electron-rich phosphine ligands (e.g., RuPhos or BrettPhos ). These facilitate rapid reductive elimination, outcompeting the ring-opening pathways.

  • Base Selection: Avoid strong bases that can deprotonate the

    
    -position of the azetidine, which triggers ring opening. Use weak bases like 
    
    
    
    or
    
    
    .

Data Comparison: Ligand Effect on Azetidine Integrity

Ligand SystemYield (Azetidine)Ring-Opened ByproductMechanism of Failure
Pd(PPh3)4 < 15%> 60%Slow oxidative addition; thermal degradation.
Pd(dppf)Cl2 45%30%Moderate rate; some

-elimination.
Pd-RuPhos G3 88% < 5%Rapid reductive elimination preserves ring.

Q4: How do I access 3-substituted azetidines without starting from scratch?

Strategy: Utilize 1-azabicyclo[1.1.0]butanes (ABBs) as "spring-loaded" precursors.[2] This is the state-of-the-art for accessing complex substitution patterns.

  • Reaction: Strain-release nucleophilic addition.

  • Reagent: Organolithiums or Grignards attack the central bond.

  • Warning: ABBs are volatile and degrade on silica. Process them in flow or use them crude.

Module 3: Isolation & Purification (The "Recover" Phase)

Q5: My product vanishes on the silica column. Where did it go?

Diagnosis: Azetidines are basic amines. Standard silica gel is acidic (


). The acid-base reaction protonates the azetidine, pinning it to the baseline. Worse, the Lewis acidity of silica can catalyze the ring-opening of activated azetidines (especially 2-substituted ones).

Troubleshooting Protocol:

  • Deactivation: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes. This neutralizes the acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) for highly sensitive substrates.

  • The "Salt Trick" (Recommended for Scale):

    • Do not column.

    • Dissolve crude azetidine in non-polar solvent (Ether/MTBE).

    • Add 1.0 equiv of anhydrous HCl (in dioxane) or p-Toluenesulfonic acid.

    • Result: The azetidine precipitates as a stable salt. Filter, wash, and store. Free-base only immediately before the next step.

Q6: I lost 40% of my yield during rotary evaporation.

Diagnosis: Low molecular weight azetidines (MW < 150) are surprisingly volatile.

Corrective Action:

  • Telescoping: Avoid isolation of the free base. Carry the solution directly into the next step.

  • Protection: If isolation is necessary, convert to the N-Boc or N-Cbz derivative immediately. This increases molecular weight and lipophilicity, preventing volatility loss.

Module 4: Safety & Process Engineering

Q7: Is the synthesis of azetidines from epichlorohydrin safe on a kilogram scale?

Hazard Analysis: The reaction of amines with epichlorohydrin involves two exothermic events:

  • Epoxide opening (Exotherm #1).

  • Cyclization to azetidine (Exotherm #2).[3][4]

Critical Safety Parameter (CSP):

  • Adiabatic Temperature Rise (

    
    ):  Can exceed 100°C.
    
  • Risk: Thermal runaway leading to polymerization of epichlorohydrin (violent).

Engineering Control: Do not perform this in a single batch mode. Use a Semi-Batch approach.

  • Charge the amine and solvent.

  • Dose epichlorohydrin over 4-6 hours.

  • Cooling Capacity: Ensure jacket cooling can handle the heat release rate (

    
    ) at the maximum dosing rate.
    

Decision Logic for Synthesis Route:

SynthesisRoute Start Target: Functionalized Azetidine Subst Substitution Pattern? Start->Subst C3 3-Substituted / 3,3-Disubstituted Subst->C3 C2 2-Substituted (Chiral) Subst->C2 Method1 Method: Displacement (from Amino Alcohols) C3->Method1 Standard Method2 Method: ABB Strain Release (Nucleophilic Attack) C3->Method2 High Complexity Method3 Method: Aza-Paternò-Büchi (Photochemical) C3->Method3 High Fx Group Tolerance C2->Method1 Classical Note *Critical: All routes require thermal management on scale Method1->Note Method2->Note

Caption: Strategic decision tree for selecting the safest and most efficient synthesis route based on target substitution.

References

  • Continuous Flow Photochemistry

    • Colella, M., et al.[5] "Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition..." Chemistry – A European Journal.[6]

  • Flow Synthesis from ABBs

    • Musci, P., et al. "Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes." Angewandte Chemie.
  • Gram-Scale Synthesis & Purification

    • Davison, R., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines..." The Journal of Organic Chemistry.
  • Pd-Catalyzed Functionalization

    • Fawcett, A., et al.[7] "Palladium(II)-Catalyzed C–H Arylation and Azetidination..." Chemical Science.

  • Aza-Paternò-Büchi Review

    • Richardson, A. D., et al.[4] "Synthesis of azetidines by aza Paternò–Büchi reactions."[4][8] Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

Comparing Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate to other STAT3 inhibitors

The following guide provides an in-depth technical comparison of Azetidine-based STAT3 Inhibitors (specifically focusing on the class derived from the Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate scaffold, such as H1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Azetidine-based STAT3 Inhibitors (specifically focusing on the class derived from the Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate scaffold, such as H182 and H172 ) against established industry standards like Stattic , Napabucasin , and S3I-201 .

Subject: Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate derivatives (Azetidine-Based Class) Context: Targeted Covalent Inhibition of STAT3 Signaling[1]

Executive Summary: The Azetidine Advantage

The compound Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate represents a critical pharmacophore scaffold used in the synthesis of next-generation, irreversible STAT3 inhibitors (notably the H-series , e.g., H182 ).

While first-generation inhibitors like Stattic and S3I-201 rely on general SH2 domain blockade (often with off-target toxicity), the Azetidine-based class utilizes a strained four-membered ring system to drive specific covalent modification of cysteine residues (Cys468/Cys426) within the STAT3 DNA-binding domain. This results in superior selectivity against homologous proteins (STAT1/STAT5) and a more favorable toxicity profile for in vivo applications.

Technical Comparison: Performance Matrix

The following table contrasts the Azetidine-based class (represented by the optimized lead H182 ) against the most common alternatives.

FeatureAzetidine-Based Class (e.g., H182) Stattic (Standard Probe)Napabucasin (Clinical Stage)S3I-201 (Early Gen)
Primary Mechanism Irreversible Covalent (Targeting Cys468/Cys426 in DNA-Binding Domain)Irreversible Covalent (Targeting Cys426 in SH2 Domain)Non-Covalent (Stemness/STAT3 modulation)Non-Covalent (SH2 Domain Dimerization Block)
Potency (IC50) 0.38 – 0.98 μM (High)5.1 – 10 μM (Moderate)~0.5 – 1.0 μM (High)> 50 μM (Low)
Selectivity High (>15-fold vs. STAT1/5)Low (Significant off-target redox effects)Moderate (Affects multiple stemness pathways)Low (Poor specificity at high doses)
Binding Kinetics Time-dependent (Fast onset: 30-60 min)Time-dependentReversibleReversible
Cellular Toxicity Moderate (Mitochondria-specific respiration impact)High (General cytotoxicity via ROS)Low/Manageable (GI toxicity in clinic)Low potency requires high (toxic) doses
Primary Utility Precision Probe / Lead Candidate (Triple-Negative Breast Cancer)In vitro chemical probe (Not for clinical use)Clinical Trials (Pancreatic/Colorectal)Historical Reference

Analyst Note: The user-specified salt, Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate, acts as the nucleophilic core. The high ring strain of the azetidine group is the thermodynamic driver that allows the derived inhibitors to react specifically with the nucleophilic sulfhydryl groups of STAT3 cysteines.

Mechanistic Deep Dive: Covalent Targeting

Understanding the causality of the Azetidine class's performance requires mapping the molecular engagement.

The Cysteine Switch (Cys468 vs. Cys426)

Unlike Stattic , which alkylates Cys426 to disrupt SH2 dimerization, Azetidine-based inhibitors (like H182) have been shown to target Cys468 in the DNA-Binding Domain (DBD).[2]

  • Consequence: This does not just block dimerization; it sterically hinders the protein's ability to clamp onto DNA promoters, providing a "hard stop" to transcriptional activity even if dimerization occurs.

Pathway Visualization

The following diagram illustrates the differential inhibition points of the Azetidine class compared to upstream JAK inhibitors or SH2 binders.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6) Receptor Receptor (gp130) Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_Monomer STAT3 Monomer (Unphosphorylated) JAK->STAT3_Monomer Phosphorylation (Y705) STAT3_Phos p-STAT3 (Dimerization) STAT3_Monomer->STAT3_Phos SH2 Interaction STAT3_Nuclear Nuclear Translocation STAT3_Phos->STAT3_Nuclear DNA_Binding DNA Binding (GAS Elements) STAT3_Nuclear->DNA_Binding Gene_Exp Oncogene Expression (Myc, Bcl-xL) DNA_Binding->Gene_Exp Inhibitor_Azetidine Azetidine Class (H182) [Irreversible Covalent Binding] Target: Cys468 (DBD) Inhibitor_Azetidine->DNA_Binding Steric Hindrance (Covalent Lock) Inhibitor_Stattic Stattic [SH2 Domain Blockade] Target: Cys426 Inhibitor_Stattic->STAT3_Phos Blocks Dimerization

Caption: Differential targeting of STAT3: Azetidine inhibitors (H182) covalently lock the DNA-Binding Domain (DBD), whereas Stattic targets the SH2 dimerization domain.

Experimental Protocols: Validating the Inhibitor

To confirm the activity of the Azetidine-based compound (or its derivatives) versus standards, the following self-validating protocols are recommended.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

Rationale: Since Azetidine inhibitors target the DNA-Binding Domain, EMSA is the gold standard for verifying the loss of DNA interaction.

  • Preparation:

    • Extract nuclear proteins from MDA-MB-231 cells (high constitutive STAT3).

    • Synthesize radiolabeled hSIE probe (high-affinity STAT3 binding sequence).

  • Incubation:

    • Pre-incubate nuclear extract with Azetidine Inhibitor (0.5, 1.0, 5.0 μM) vs Stattic (5.0, 10.0 μM) for 30 minutes at room temperature.

    • Control: Incubate with excess unlabeled probe (Cold Competition) to verify specificity.

  • Binding Reaction:

    • Add radiolabeled probe to the mixture; incubate for 30 mins.

  • Electrophoresis:

    • Run on 5% non-denaturing polyacrylamide gel.

  • Readout:

    • Success Criteria: The Azetidine inhibitor should show a dose-dependent disappearance of the STAT3:DNA complex band without affecting the free probe band.

    • Differentiation: Azetidine compounds typically achieve >50% inhibition at sub-micromolar levels (<1.0 μM), whereas Stattic requires >5 μM.

Protocol B: Mass Spectrometry Binding Confirmation (Covalent Validation)

Rationale: To prove the compound is not just a reversible binder but covalently modifies the target.

  • Incubation: Incubate Recombinant STAT3 protein (1 μM) with the Azetidine inhibitor (10 μM) for 1 hour.

  • Digestion: Digest protein with Trypsin.

  • Analysis: Perform LC-MS/MS.

  • Data Search: Look for a mass shift corresponding to the molecular weight of the Azetidine moiety added to the Cys468 peptide fragment.

    • Note: If the user is testing the raw scaffold (Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate), this shift will correspond to the azetidine ring opening or attachment.

Synthesis & Handling of the Scaffold

If you are utilizing Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate as a building block to synthesize H-series inhibitors:

  • Solubility: Highly soluble in water/methanol due to the sodium salt form.

  • Stability: The azetidine ring is strained. Avoid prolonged exposure to strong acids or high heat (>60°C) during storage, as this may open the ring and destroy the pharmacophore before synthesis.

  • Reaction Logic: This acetate salt is typically coupled via the carboxylate group to a hydrophobic tail (e.g., via amide coupling) to create the necessary lipophilicity for cell permeation and SH2 domain docking.

References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters.[3]

  • BenchChem. A Comparative Guide to STAT3 Inhibitors: Stattic vs. S3I-201.

  • Sigma-Aldrich. Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate Product Page (ENA580354037).

  • Selleck Chemicals. Stattic: Chemical Probe Data and Protocols.

  • Chen, Y., et al. (2024). Irreversible covalent azetidine-based small molecule inhibitors of Stat3 activity block growth of human pancreatic tumors.[4] AACR Annual Meeting Abstracts.

Sources

Comparative

A Comparative In-Vivo Efficacy Analysis of Azetidine-Based STAT3 Inhibitors Versus Standard Chemotherapeutics in Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals Introduction Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and the absence of well-defined...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2 (HER2).[1] This intrinsic resistance to hormone and HER2-targeted therapies often leaves cytotoxic chemotherapy as the primary treatment modality, which is associated with significant toxicity and the development of resistance.[2][3] The quest for novel therapeutic strategies has led to the investigation of aberrant signaling pathways that drive TNBC progression. One such pathway that has garnered considerable attention is the Signal Transducer and activator of Transcription 3 (STAT3) signaling cascade.[2][4]

Constitutively activated STAT3 is a hallmark of many cancers, including TNBC, where it plays a pivotal role in promoting cell proliferation, survival, invasion, and immunosuppression.[2][4] This has positioned STAT3 as a promising therapeutic target.[2][4] Recently, a novel class of azetidine-based small molecules has been developed as potent and selective inhibitors of STAT3.[5][6] This guide provides a comprehensive in-vivo comparison of the efficacy of a representative azetidine-based STAT3 inhibitor, H182, against established standard-of-care chemotherapeutic agents, doxorubicin and paclitaxel, in a preclinical model of TNBC.

Mechanisms of Action: A Tale of Three Pathways

The therapeutic efficacy of any anti-cancer agent is intrinsically linked to its mechanism of action. Here, we delve into the distinct molecular pathways targeted by the azetidine-based STAT3 inhibitor H182, doxorubicin, and paclitaxel.

Azetidine-Based STAT3 Inhibitor (H182): Targeting a Master Regulator of Oncogenesis

The azetidine-based compound H182 is designed to directly and irreversibly bind to the STAT3 protein.[5][6] In the canonical STAT3 signaling pathway, extracellular signals, such as cytokines and growth factors, activate receptor-associated Janus kinases (JAKs).[7] These kinases then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis.[2][7] H182's covalent binding to STAT3 prevents its activation, thereby blocking this entire downstream signaling cascade.[5][6][8] This targeted inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.[9]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_active->Gene Translocates & Binds DNA H182 Azetidine Inhibitor (H182) H182->STAT3_inactive Irreversibly Binds & Inhibits Activation

Figure 1: Mechanism of STAT3 Inhibition by Azetidine Compound H182.
Doxorubicin: A Multi-pronged Assault on DNA Integrity

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including TNBC. Its anti-tumor activity is multifaceted. The primary mechanisms involve the intercalation of doxorubicin into DNA, which obstructs DNA and RNA synthesis, and the inhibition of topoisomerase II.[10][11][12] Topoisomerase II is an enzyme crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[10][11][12] Additionally, doxorubicin can generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cell membranes.[11]

Doxorubicin_Pathway cluster_nucleus Nucleus DNA DNA Double Helix DNA_synthesis DNA & RNA Synthesis DNA->DNA_synthesis Apoptosis Apoptosis DNA->Apoptosis Leads to Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Induces Double-Strand Breaks Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase_II Inhibits Doxorubicin->Apoptosis Generates ROS, causing damage

Figure 2: Mechanism of Action of Doxorubicin.
Paclitaxel: Disrupting the Cellular Skeleton

Paclitaxel, a member of the taxane family of drugs, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton.[13][14] Microtubules are dynamic structures that undergo continuous assembly and disassembly, a process critical for the formation of the mitotic spindle during cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[13][15][16] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis.[14][17]

Paclitaxel_Pathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest Leads to Paclitaxel Paclitaxel Paclitaxel->Microtubules Binds and Stabilizes, Preventing Depolymerization Paclitaxel->Mitotic_Spindle Disrupts

Figure 3: Mechanism of Action of Paclitaxel.

Comparative In-Vivo Efficacy in a TNBC Xenograft Model

The following table summarizes the in-vivo efficacy of the azetidine-based STAT3 inhibitor H182, doxorubicin, and paclitaxel in a human TNBC xenograft model using MDA-MB-231 cells implanted in nude mice.

Compound Dosage and Administration Tumor Growth Inhibition (TGI) Key Findings Reference
Azetidine-Based STAT3 Inhibitor (H182) 5-20 mg/kg, oral gavage or intraperitoneal injectionSignificant inhibition of tumor growthDemonstrated robust anti-tumor efficacy with no observable toxicity. Also showed synergistic effects when combined with radiation therapy.[5][6][9]
Doxorubicin 2.5 mg/kgSignificant inhibition of tumor growthEffective in reducing tumor volume, often used as a positive control in preclinical studies. Can exhibit toxicity at higher doses.[18][19]
Paclitaxel Not specified in direct comparisonSignificant inhibition of tumor growthKnown to be effective in TNBC xenograft models, though resistance can develop.[3][20][21][22]

Experimental Protocols

A robust and reproducible experimental design is paramount for the accurate assessment of in-vivo drug efficacy. The following is a generalized protocol for a TNBC xenograft study, based on established methodologies.

Cell Culture
  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Cells are harvested during the exponential growth phase using trypsin-EDTA. Cell viability should be confirmed to be >95% using a method such as trypan blue exclusion.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • MDA-MB-231 cells (e.g., 2.5 to 5 x 10^6 cells) are suspended in a sterile solution, often a mixture of phosphate-buffered saline (PBS) and Matrigel (1:1 v/v), to a final volume of 100-200 µL.[23][24][25]

    • The cell suspension is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[23]

Drug Administration and Monitoring
  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Formulation and Administration:

    • H182: Formulated for oral gavage or intraperitoneal injection at the specified doses.[9]

    • Doxorubicin: Dissolved in a suitable vehicle (e.g., sterile saline) and administered, for example, via intraperitoneal injection.[18]

    • Paclitaxel: Formulated in a vehicle such as a mixture of Cremophor EL and ethanol, then diluted with saline for administration, typically via intravenous or intraperitoneal injection.

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess for any signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous or Orthotopic Tumor Implantation Cell_Harvest->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (H182, Doxorubicin, Paclitaxel, Vehicle) Randomization->Drug_Administration Monitoring Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Termination Study Termination Monitoring->Termination Analysis Tumor Excision, Weight Measurement, & Further Analysis Termination->Analysis

Figure 4: General Workflow for a TNBC Xenograft Efficacy Study.

Conclusion

The in-vivo data presented in this guide highlights the potential of the novel azetidine-based STAT3 inhibitor, H182, as a promising therapeutic agent for triple-negative breast cancer. Its targeted mechanism of action offers a distinct advantage over the broader cytotoxic effects of standard chemotherapies like doxorubicin and paclitaxel. While all three compounds demonstrate significant tumor growth inhibition in preclinical models, the favorable toxicity profile of H182 suggests a potentially wider therapeutic window.

The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative efficacy studies. It is imperative that such studies are conducted with rigorous adherence to established methodologies to ensure the validity and reproducibility of the findings. Further investigation into the long-term efficacy, potential for combination therapies, and the development of resistance to these azetidine-based STAT3 inhibitors is warranted to fully elucidate their clinical potential in the treatment of TNBC.

References

  • Qin, J., Liu, J., Wang, Y., et al. (2019). STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review. Journal of Experimental & Clinical Cancer Research, 38(1), 195. [Link]

  • Li, X., Wang, Y., Wang, J., et al. (2024). Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer. Frontiers in Oncology, 14, 1381251. [Link]

  • Zamorano-Ponce, E., Caceres-Cortes, J., Rivera-Meza, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Molecules, 27(19), 6298. [Link]

  • Li, X., Wang, Y., Wang, J., et al. (2024). Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer. Frontiers in Oncology, 14, 1381251. [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Zahid, S., Brown, J. M., & Wouters, B. G. (2017). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics and Personalized Medicine, 10, 247–254. [Link]

  • Synapse, P. (2024). What is the mechanism of Paclitaxel?. Patsnap Synapse. [Link]

  • Gupta, M. L. (2003). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. FEMS Yeast Research, 4(3), 269–277. [Link]

  • Doxorubicin. (n.d.). Chemistry LibreTexts. [Link]

  • The Multifaceted Roles of STAT3 in Heart Disease and Triple Negative Breast Cancer. (n.d.). Preprints.org. [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Qin, J., Liu, J., Wang, Y., et al. (2019). STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review. Journal of Experimental & Clinical Cancer Research, 38(1), 195. [Link]

  • Andreu, J. M., & Barasoain, I. (2005). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 102(40), 14193–14198. [Link]

  • Mechanism of action of paclitaxel. Paclitaxel targets microtubules. At... (n.d.). ResearchGate. [Link]

  • Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. [Link]

  • Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II,... (n.d.). ResearchGate. [Link]

  • Sivanand, S., & Whang, Y. M. (2020). Genetically diverse mouse platform to xenograft cancer cells. Disease Models & Mechanisms, 13(10), dmm046187. [Link]

  • Zhang, Y., Wang, Y., Wang, Z., et al. (2025). Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms. International Journal of Molecular Sciences, 26(13), 7249. [Link]

  • Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer. (2025). Frontiers in Oncology, 15, 1374563. [Link]

  • Lim, H. K., Lee, H., Moon, A., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 6(19), 381. [Link]

  • Doxorubicin intercalation into DNA A) TOP2b relaxes DNA supercoil to... (n.d.). ResearchGate. [Link]

  • Liu, Y., Wang, C., Wang, Y., et al. (2019). Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway. Oncology Letters, 18(5), 4885–4892. [Link]

  • Mechanistic studies of hirsutinolides and azetidine-based small molecule inhibitors of STAT3. (n.d.). NIH RePORTER. [Link]

  • Zhang, Y., Wang, Y., Wang, Z., et al. (2025). Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms. International Journal of Molecular Sciences, 26(13), 7249. [Link]

  • What are the conditions to establish a Xenograft breast cancer model with MDA-MB-231?. (2021). ResearchGate. [Link]

  • A. In vivo, antitumor efficacy tests were performed on MDA-MB-231... (n.d.). ResearchGate. [Link]

  • Takano, M., Sugimoto, K., Uemae, Y., et al. (2018). Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition. Oncotarget, 9(46), 28059–28071. [Link]

  • Li, Y., Zhang, Y., Wang, Y., et al. (2023). A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy. Molecules, 28(9), 3706. [Link]

  • [AKBA combined with doxorubicin inhibits proliferation and metastasis of triple-negative breast cancer MDA-MB-231 cells and xenograft growth in nude mice]. (2024). Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi, 40(12), 1085–1092. [Link]

  • How to generated MDA-MB-231 Xenograft Model?. (2016). ResearchGate. [Link]

  • Wang, Y., Liu, Y., Zhang, C., et al. (2023). Synergistic antitumor effects of circularly permuted TRAIL with doxorubicin in triple-negative breast cancer. Journal of Translational Medicine, 21(1), 572. [Link]

  • Lee, S., Kim, H., Kim, D., et al. (2022). Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways. International Journal of Molecular Sciences, 23(19), 11822. [Link]

  • MDA-MB-231 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Novel STAT3 inhibitor shows robust anti-TNBC activity. (2026). BioWorld. [Link]

Sources

Validation

Benchmarking Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate against clinical candidates

Executive Summary & Strategic Context In modern drug discovery, "escaping the flatland" of aromatic rings and optimizing physicochemical properties (LogD, pKa, Metabolic Stability) are critical for survival in the clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, "escaping the flatland" of aromatic rings and optimizing physicochemical properties (LogD, pKa, Metabolic Stability) are critical for survival in the clinical pipeline.

This guide benchmarks Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate (CAS: 2044902-70-5), hereafter referred to as DA-Azet-Ac , against its standard clinical competitors: the Pyrrolidine analog (found in early-generation GPCR ligands) and the Acyclic Dimethylglycine (common in kinase inhibitors).

The Core Thesis: DA-Azet-Ac offers a superior "sweet spot" for lead optimization. It provides the rigidification of a cyclic system (unlike glycine derivatives) while significantly lowering lipophilicity compared to pyrrolidines/piperidines, often resolving "molecular obesity" issues in late-stage clinical candidates.

Technical Benchmarking: The "Azetidine Advantage"

The following data compares DA-Azet-Ac against two standard clinical candidate building blocks used to introduce basic solubilizing groups.

Comparative Physicochemical Profile
FeatureDA-Azet-Ac (The Product)Pyrrolidine Analog (Competitor A)Dimethylglycine (Competitor B)
Structure Type 4-Membered Heterocycle5-Membered HeterocycleAcyclic Chain
Formula C₇H₁₃N₂O₂NaC₈H₁₅N₂O₂NaC₄H₈NO₂Na
ΔClogP (approx) -1.2 to -0.8 (Optimal)-0.5 to -0.2 (Higher Lipophilicity)-1.5 (Too Polar/Flexible)
LLE (Ligand Lipophilicity Efficiency) High ModerateLow (Entropy penalty)
Basicity (pKa of amine) ~8.5 - 9.0 ~9.5 - 10.0 (hERG Risk)~7.5 - 8.0
Metabolic Liability Low (Ring strain protects α-carbon)High (α-carbon oxidation common)Moderate (N-dealkylation)

Expert Insight: The shift from a 5-membered pyrrolidine to a 4-membered azetidine (DA-Azet-Ac) typically lowers the LogP by ~0.5–1.0 units without sacrificing the basicity required for target engagement. This is critical for improving oral bioavailability and reducing off-target toxicity (e.g., hERG inhibition).

Experimental Protocols: Validating the Advantage

To confirm the utility of DA-Azet-Ac, we define two self-validating protocols. These are designed to test Coupling Efficiency (synthesis) and Metabolic Stability (performance).

Protocol A: Comparative Amide Coupling (Synthesis)

Objective: Determine if the steric strain of the azetidine ring hinders coupling to a sterically demanding aniline scaffold (common in Kinase/GPCR drugs).

Reagents:

  • Test Scaffold: 2-Amino-4-phenylthiazole (Model Aniline).

  • Coupling Agents: HATU / DIPEA in DMF.

  • Acids: DA-Azet-Ac vs. Pyrrolidine-Ac.

Workflow:

  • Dissolution: Dissolve 1.0 eq of Test Scaffold in DMF (0.1 M).

  • Activation: Add 1.2 eq of DA-Azet-Ac , 1.5 eq HATU, and 3.0 eq DIPEA.

    • Critical Step: Pre-activate the acid for exactly 5 minutes before adding the aniline. The azetidine nitrogen is highly nucleophilic; ensure it is protonated or the zwitterion is fully solubilized.

  • Reaction: Stir at RT for 4 hours.

  • Quench: Dilute with EtOAc, wash with NaHCO₃ (sat).

  • Analysis: LC-MS quantification of conversion %.

Success Criteria: Conversion > 90% indicates the ring strain does not impede amide bond formation.

Protocol B: Microsomal Stability Assay (ADME)

Objective: Verify the resistance of the azetidine ring to oxidative metabolism compared to the pyrrolidine analog.

  • Incubation: Incubate 1 µM of the coupled product (from Protocol A) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Expected Outcome: The DA-Azet-Ac derivative should demonstrate a


 extension of >20% compared to the Pyrrolidine derivative due to reduced α-carbon accessibility for P450 enzymes.

Visualization: The Lead Optimization Decision Tree

The following diagram illustrates the logical pathway for selecting DA-Azet-Ac over alternatives during the "Hit-to-Lead" phase.

LeadOptimization Start Hit Compound Identified (Contains Solubilizing Group) CheckLogP Check Lipophilicity (ClogP > 3.5?) Start->CheckLogP HighLogP Yes: Risk of Metabolic Clearance CheckLogP->HighLogP High Risk LowLogP No: Check Potency/Selectivity CheckLogP->LowLogP Acceptable CheckRigidity Is Conformation Critical? HighLogP->CheckRigidity Acyclic Use Dimethylglycine (Flexible, Polar) CheckRigidity->Acyclic No Cyclic Requires Rigidification CheckRigidity->Cyclic Yes SelectRing Select Ring Size Cyclic->SelectRing Pyrrolidine Pyrrolidine (5-ring) Standard, but higher LogP SelectRing->Pyrrolidine Standard Azetidine SELECT DA-Azet-Ac (4-ring) Lowers LogP, Maintains Basicity SelectRing->Azetidine Optimized (Rec.) Outcome Clinical Candidate Optimization Achieved Azetidine->Outcome Improved LLE & Metabolic Stability

Figure 1: Decision matrix for incorporating Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate into drug scaffolds.

Strategic Recommendations

  • Use as a Bioisostere: Replace N-methylpiperazine or pyrrolidine tails with the 3-(dimethylamino)azetidin-1-yl moiety (derived from DA-Azet-Ac) if your lead compound suffers from high clearance or poor solubility.

  • Handling Precaution: As a sodium salt, DA-Azet-Ac is hygroscopic. Store in a desiccator at -20°C. For precise stoichiometry in small-scale synthesis, consider converting to the HCl salt or weighing rapidly in a glovebox.

  • Intellectual Property: Utilizing azetidine cores often breaks IP space covered by competitors protecting pyrrolidine/piperidine analogs.

References

  • Sigma-Aldrich. Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate Product Specification. Sigma-Aldrich. Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in Drug Discovery. Journal of Medicinal Chemistry. (Contextualizing strained rings in ADME). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Foundational theory on 4-membered rings lowering LogP). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Safety & Regulatory Compliance

Safety

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate proper disposal procedures

Executive Summary: The "Universal Precaution" Approach As researchers, we often handle New Chemical Entities (NCEs) or intermediates where specific toxicological data is sparse. Sodium 2-[3-(dimethylamino)azetidin-1-yl]a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

As researchers, we often handle New Chemical Entities (NCEs) or intermediates where specific toxicological data is sparse. Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a functionalized azetidine salt. While the sodium acetate moiety suggests benign solubility, the azetidine ring (a strained four-membered nitrogen heterocycle) dictates the safety and disposal protocol.

Immediate Directive: Treat this compound as a biologically active pharmaceutical intermediate . Do not dispose of via sanitary sewer (drain) or standard trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its potential failure modes.[1] This compound combines a basic amine/carboxylate system with a strained ring.[2]

FeaturePropertyDisposal Implication
Core Structure Azetidine (4-membered N-ring)High Ring Strain (~26 kcal/mol). Susceptible to acid-catalyzed ring opening. Potential alkylating agent.
Functional Group DimethylaminoIncreases basicity. Incompatible with strong oxidizers.[3]
Salt Form Sodium CarboxylateWater Soluble. Hygroscopic. Likely forms a basic solution (pH 8–10) in water.
Physical State Solid (Powder/Crystal)Dust inhalation hazard. Requires N95 or P100 respiratory protection during transfer.
The Critical Risk: Acid Compatibility

Azetidines are kinetically stable but thermodynamically unstable.

  • Risk: Exposure to strong acids (e.g., concentrated HCl, H₂SO₄) can trigger rapid, exothermic ring-opening hydrolysis.

  • Operational Rule: NEVER add this waste to a "General Acid Waste" drum. It must be segregated into "Base/Neutral" streams.

Regulatory Classification (RCRA)

In the United States, waste classification under the Resource Conservation and Recovery Act (RCRA) is the generator's responsibility.

  • Listed Waste: This specific salt is not currently on the EPA P-List or U-List (40 CFR § 261.33).

  • Characteristic Waste:

    • Ignitability (D001): No (Solid salt).

    • Corrosivity (D002): Possible if aqueous solution pH

      
       12.[4]5. (Unlikely for this salt, but possible in high concentration).
      
    • Reactivity (D003): Unlikely to detonate, but reactive with acids.

    • Toxicity (D004-D043): Not standard, but bioactivity is assumed.

The "Generator Knowledge" Classification: Even if it does not strictly trigger a D-code, best practice in pharmaceutical development is to classify it as Non-Regulated Chemical Waste (for Incineration) or, in stricter states (CA, WA, MA), as State-Regulated Hazardous Waste .

Waste Segregation & Packaging Protocol

Proper segregation prevents "drum reactions" in the waste storage area.

Visual Logic: Waste Stream Decision Tree

WasteSegregation Start Waste: Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidBin Solid Waste Bin (Label: Basic/Toxic Organic Solid) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck OrgStream Organic Solvent Waste (Compatible with Amines) Organic->OrgStream AcidStream STOP: Do Not Mix (Risk of Exotherm) pHCheck->AcidStream If Acidic Stream BaseStream Basic/Neutral Aqueous Waste (High pH Drum) pHCheck->BaseStream If Basic/Neutral Stream

Figure 1: Decision logic for segregating azetidine-based waste. Note the critical stop point regarding acid streams.

Step-by-Step Disposal Workflow

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Apply a hazardous waste label.

    • Contents: "Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate"

    • Hazards: "Irritant," "Basic," "Pharmaceutical Intermediate."

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area (SAA) drum. This prevents dust dispersion if the drum is compacted.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Quenching (If necessary): If the reaction involved reactive reagents (e.g., acid chlorides), quench carefully. Ensure the final mixture is pH

    
     7 .
    
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, Water (Basic).

    • Incompatible: Acidic aqueous waste, strong oxidizers (Peroxides/Nitric Acid).

  • Transfer: Pour into the "Basic/Organic" or "Aqueous Basic" waste carboy.

    • Technique: Use a funnel. Do not overfill (leave 10% headspace).

Emergency Contingencies: Spill Cleanup

If this solid is spilled on the bench or floor:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 respirator (dust hazard).

  • Dry Cleanup (Preferred):

    • Do not spray water initially (makes a slippery, basic spread).

    • Cover spill with a dry absorbent (Vermiculite or Chemizorb®).

    • Sweep gently into a dustpan to minimize aerosolization.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a mild detergent and water.

    • Avoid: Do not use strong acid cleaners (like chromic acid or concentrated HCl) to clean the surface, as this may degrade trace residues violently or create toxic byproducts.

  • Disposal of Debris: All paper towels, gloves, and scoopers used must go into the Solid Hazardous Waste bin.

Disposal Logistics Flow

DisposalFlow Gen Generator (Lab Bench) SAA Satellite Accumulation Area (SAA) Gen->SAA Tag & Segregate MAA Main Accumulation Area (90-Day Storage) SAA->MAA Weekly Transfer Vendor Licensed Waste Vendor MAA->Vendor Manifest (Form 8700-22) Incinerator High-Temp Incineration Vendor->Incinerator Destruction

Figure 2: The chain of custody from bench to destruction. Incineration is the only acceptable endpoint for bioactive intermediates.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment." Code of Federal Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Section 8.B: Waste Classification. Available at: [Link]

  • PubChem. "Azetidine Compound Summary." National Library of Medicine. (Used for SAR-based hazard assessment of azetidine ring systems). Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

CAS Number: 2044902-70-5 Molecular Formula: C₇H₁₃N₂NaO₂ Molecular Weight: 180.18 g/mol Synonyms: Sodium 2-(3-(dimethylamino)azetidin-1-yl)acetate Part 1: Executive Safety Summary & Risk Assessment Status: NOVEL CHEMICAL...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2044902-70-5 Molecular Formula: C₇H₁₃N₂NaO₂ Molecular Weight: 180.18 g/mol Synonyms: Sodium 2-(3-(dimethylamino)azetidin-1-yl)acetate

Part 1: Executive Safety Summary & Risk Assessment

Status: NOVEL CHEMICAL / RESEARCH COMPOUND Occupational Exposure Band (Inferred): OEB 3 (0.01 – 1 mg/m³) Note: As a specific toxicological profile for this salt is often unavailable in public literature, this guide applies the "Precautionary Principle." We treat the compound as a potential irritant and sensitizer based on the structure-activity relationship (SAR) of the azetidine ring system and tertiary amines.

Hazard Identification (GHS Classification Inferred)

While specific data for CAS 2044902-70-5 is limited, the functional groups (azetidine ring, tertiary amine) dictate the following precautionary classifications:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Reactivity Warning: Azetidine rings are strained systems. While the carboxylate salt confers stability, avoid strong acids which may protonate the amine and potentially destabilize the ring or generate free azetidine species.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling.

PPE CategoryStandard Operation (mg scale)Scale-Up / High Dust Potential (>1g)Technical Justification
Respiratory N95 / FFP2 Mask (if outside hood)P100 / FFP3 or PAPRPrevents inhalation of fine particulates; azetidine derivatives can be potent respiratory irritants.
Hand Protection Nitrile Gloves (Min 0.11 mm)Double Gloving (Nitrile + Long-cuff Nitrile)Protects against incidental splash. Double gloving prevents permeation during extended handling.
Eye Protection Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coveralls Prevents contamination of street clothes; Tyvek provides a barrier against dust accumulation.
Engineering Controls Fume Hood (Sash at 18")Glove Box or Vented EnclosurePrimary containment is critical. Do not handle open powder on an open bench.

Part 3: Operational Protocols

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process for safe handling based on the physical state and quantity of the material.

HandlingProtocol Start Start: Handling Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solution / Dissolved StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Work inside Fume Hood 3. Pre-weigh solvent Solid->Weighing SpillSolid Spill (Solid): Do NOT sweep. Use wet wipe/HEPA vac. Solid->SpillSolid Accident Transfer Liquid Transfer: Use Luer-Lock Syringes Avoid open pouring Solution->Transfer SpillLiq Spill (Liquid): Absorb with Vermiculite. Pack as HazWaste. Solution->SpillLiq Accident Dissolution Dissolution: Add solid to solvent slowly (Exothermic risk check) Weighing->Dissolution Dissolution->Solution

Figure 1: Operational decision tree for handling solid vs. liquid forms, including emergency spill response paths.

Step-by-Step Handling Procedures
A. Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for breakage. Do not open the outer packaging outside a fume hood if any residue is visible.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Azetidines can be hygroscopic; moisture absorption may degrade the compound or alter stoichiometry.

  • Labeling: Mark the container with "CAUTION: Irritant / Novel Compound."

B. Weighing & Solubilization (Critical Step)

Objective: Minimize dust generation.[3]

  • Setup: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

  • Anti-Static: Use an ionizing gun or anti-static brush on the spatula and vial. Organic salts are prone to static charge, which causes powder to "jump."

  • Technique:

    • Tare the receiving vessel (containing a stir bar) before adding the powder.

    • Transfer powder gently.

    • Self-Validating Step: Wipe the exterior of the receiving vessel with a solvent-dampened tissue (methanol/water) and check for residue (UV light can be used if the compound is UV-active) to ensure no containment breach.

C. Reaction & Transfer
  • Dissolution: Add solvent to the solid, not solid to the solvent, to prevent splashing.

  • Syringe Transfer: For quantities <10 mL, use Luer-lock syringes with long needles to transfer solutions. Avoid pouring from beakers.

  • Inertion: If the reaction involves heating, ensure the system is under nitrogen. The dimethylamino group is susceptible to oxidation at high temperatures.

Part 4: Emergency & Disposal Logistics

Spill Cleanup
  • Solid Spill: DO NOT dry sweep. This generates dust.[4] Cover with a paper towel dampened with water or methanol, then wipe up. Place all materials in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the vicinity.[3]

  • Decontamination: Clean the surface with 10% soap solution followed by water.

Waste Disposal[3][6]
  • Categorization: Classify as "Hazardous Organic Waste (Nitrogen-containing)."

  • Segregation: Do not mix with acidic waste streams (risk of exotherm or fume generation).

  • Method: High-temperature incineration is the preferred method for destruction of the azetidine ring.

References

  • Sigma-Aldrich. (n.d.). Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate Product Listing & CAS 2044902-70-5 Data. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary for Azetidine Derivatives (General Safety Profile). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.